molecular formula C16H17NO3 B267152 N-[3-(2-phenoxyethoxy)phenyl]acetamide

N-[3-(2-phenoxyethoxy)phenyl]acetamide

Cat. No.: B267152
M. Wt: 271.31 g/mol
InChI Key: UTXQAURVHZIQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Phenoxyethoxy)phenyl]acetamide (IUPAC name) is an acetamide derivative characterized by a phenoxyethoxy side chain attached to the phenyl ring. Key properties include:

  • Molecular formula: C₂₀H₂₄N₂O₅
  • Molecular weight: 372.421 g/mol
  • Synonyms: N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide, MFCD01825031 .

The compound’s structure features a flexible ethoxy-ethoxy linker bridging the acetamide-substituted phenyl group and a phenoxy moiety.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[3-(2-phenoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C16H17NO3/c1-13(18)17-14-6-5-9-16(12-14)20-11-10-19-15-7-3-2-4-8-15/h2-9,12H,10-11H2,1H3,(H,17,18)

InChI Key

UTXQAURVHZIQAY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Features/Applications Reference
N-[3-(2-Phenoxyethoxy)phenyl]acetamide Phenoxyethoxy linker C₂₀H₂₄N₂O₅ Potential solubility enhancement
N-(3-Acetyl-2-thienyl)acetamide Thiophene ring, acetyl group C₈H₉NO₂S Intermediate for 3-acetylthiophene chemistry
N-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxyl groups C₈H₈ClNO₂ Photodegradation product of paracetamol
N-(3-Amino-2-methylphenyl)-2-[isopropylphenoxy]acetamide Amino, methyl, isopropylphenoxy C₁₈H₂₂N₂O₂ Structural flexibility for binding studies
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide Dichlorophenoxy, acetyl groups C₁₆H₁₃Cl₂NO₃ Electronic effects from Cl substituents

Key Observations :

  • Phenoxy vs.
  • Halogen Substituents : Chlorine atoms (e.g., in and ) introduce electron-withdrawing effects, which may increase metabolic stability or binding affinity compared to the ethoxy linker in the target compound .
  • Amino and Alkyl Groups: Amino substituents () enhance hydrogen-bonding capacity, while bulky isopropyl groups () may influence steric hindrance in target interactions .

Pharmacological Activities

Key Comparisons :

  • Sodium Channel Inhibition : Triazine-containing acetamides () demonstrate efficacy in pain models, suggesting that the target compound’s ethoxy linker could be optimized for similar ion channel targeting .
  • Anti-Inflammatory Effects: Phenoxy acetamides with substituents like methoxy or methyl () show broad activity, implying that the target compound’s flexible linker might enhance pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.